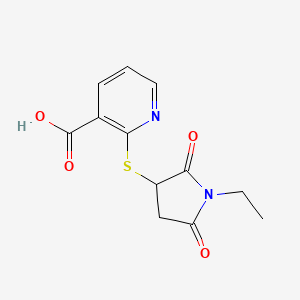

2-((1-Ethyl-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid

Description

Properties

IUPAC Name |

2-(1-ethyl-2,5-dioxopyrrolidin-3-yl)sulfanylpyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O4S/c1-2-14-9(15)6-8(11(14)16)19-10-7(12(17)18)4-3-5-13-10/h3-5,8H,2,6H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMRWHHDOUSAXEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)CC(C1=O)SC2=C(C=CC=N2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-((1-Ethyl-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid typically involves the following steps:

Formation of the 1-ethyl-2,5-dioxopyrrolidin-3-yl intermediate: This can be achieved by the reaction of ethylamine with succinic anhydride under controlled conditions to form the corresponding imide.

Thioether formation: The intermediate is then reacted with a thiol derivative of nicotinic acid under basic conditions to form the thioether linkage.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Types of Reactions:

Oxidation: The thioether group in this compound can undergo oxidation to form sulfoxides or sulfones.

Reduction: The carbonyl groups in the pyrrolidinone ring can be reduced to form the corresponding alcohols.

Substitution: The nicotinic acid moiety can undergo electrophilic substitution reactions, particularly at the 3-position.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic conditions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Halogenated or nitro-substituted nicotinic acid derivatives.

Scientific Research Applications

Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting nicotinic acid receptors.

Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Biological Studies: It can be used to study the interactions of nicotinic acid derivatives with biological systems, providing insights into their mechanisms of action.

Mechanism of Action

The mechanism of action of 2-((1-Ethyl-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid involves its interaction with nicotinic acid receptors. The compound binds to these receptors, modulating their activity and influencing various biological pathways. This can lead to effects such as altered lipid metabolism and anti-inflammatory responses.

Comparison with Similar Compounds

Research Findings and Data Gaps

- Physicochemical Properties : The nicotinic acid component likely increases aqueous solubility compared to acetamide derivatives, but experimental data (e.g., logP, pKa) are absent.

- Biological Activity : While compounds lack disclosed bioactivity, the structural similarity to nicotine derivatives (–6) raises hypotheses about neurological targets. These remain untested for the target compound.

Biological Activity

2-((1-Ethyl-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid is a complex organic compound characterized by its unique structural features, including a pyrrolidine ring and a thioether linkage. Understanding its biological activity is essential for exploring its potential therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical formula: . Its IUPAC name is 2-[1-(ethyl-2,5-dioxopyrrolidin-3-yl)thio]pyridine-3-carboxylic acid. The presence of the ethyl group and the nicotinic acid moiety may confer specific biological activities, particularly in modulating enzyme functions and receptor interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Interaction : The thioether linkage may facilitate binding to specific enzymes or receptors, influencing their activity.

- Receptor Modulation : The nicotinic acid component suggests potential interactions with nicotinic acetylcholine receptors, which are crucial in neurotransmission and other cellular pathways.

Anticholinesterase Activity

The compound has shown promising anticholinesterase activity, which is vital for the treatment of neurodegenerative diseases such as Alzheimer's. In studies, derivatives of similar structures demonstrated significant inhibition of acetylcholinesterase (AChE), suggesting that this compound could exhibit similar properties.

Neuroprotective Effects

Research indicates that compounds with similar structural motifs possess neuroprotective properties. For instance, studies have shown that certain derivatives can protect against neurotoxicity induced by amyloid-beta (Aβ) aggregates, which are implicated in Alzheimer’s disease pathology.

Case Studies and Research Findings

- Antioxidant Activity : A study evaluating the antioxidant potential of pyrrolidine derivatives found that compounds with similar structures exhibited significant free radical scavenging activities. This suggests that this compound may also possess antioxidant properties, contributing to its neuroprotective effects .

- In Vivo Studies : In vivo experiments involving related compounds have demonstrated improvements in cognitive function in animal models of Alzheimer’s disease. These studies highlight the potential of this compound to enhance learning and memory through its biochemical actions .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-((1-Methyl-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid | Methyl instead of ethyl | Moderate AChE inhibition |

| 2-(Phenylthio)nicotinic acid | Lacks pyrrolidine ring | Low neuroprotective activity |

| 2-(4-Ethylphenyl)-nicotinic acid | No thioether linkage | Limited enzyme modulation |

Q & A

Q. What are the key synthetic pathways for preparing 2-((1-Ethyl-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid, and what experimental conditions optimize yield?

- Methodological Answer : The compound’s synthesis likely involves coupling a thiol-containing nicotinic acid derivative with a functionalized pyrrolidinone. A comparable approach is described for synthesizing 2-[(2-dimethylaminobenzyl)thiol]nicotinic acid, where 2-mercaptonicotinic acid reacts with a benzyl chloride derivative in dimethylformamide (DMF) using triethylamine as a base . For the target compound, substituting the benzyl chloride with 1-ethyl-2,5-dioxopyrrolidin-3-yl chloride or bromide may yield the desired product. Optimization steps include:

- Reagent stoichiometry : A 1:1 molar ratio of thiol to electrophile, with excess base (e.g., triethylamine) to neutralize HCl byproducts.

- Solvent choice : Polar aprotic solvents like DMF or acetonitrile facilitate nucleophilic substitution.

- Reaction monitoring : TLC or HPLC can track thioether formation, with purification via flash chromatography (e.g., CHCl:MeOH:acetic acid systems) .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Analytical techniques :

- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95% recommended for biological studies) .

- NMR : Confirm the presence of the ethyl group (δ ~1.2–1.4 ppm for CH, δ ~3.5–4.0 ppm for CH adjacent to the dioxopyrrolidinyl group) and the thioether linkage (protons near sulfur may show deshielding).

- Mass spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., CHNOS).

- Stability testing : Monitor degradation under varying pH, temperature, and light exposure using accelerated stability protocols .

Q. What safety precautions are critical when handling this compound in the laboratory?

- Methodological Answer :

- Personal protective equipment (PPE) : Lab coat, nitrile gloves, and safety goggles to prevent skin/eye contact .

- Ventilation : Use a fume hood to avoid inhalation of dust or vapors, as similar nicotinic acid derivatives cause respiratory irritation .

- Spill management : Absorb with inert material (e.g., sand), dispose as hazardous waste, and decontaminate surfaces with ethanol/water .

- Storage : Keep in a tightly sealed container at 2–8°C, protected from moisture and light .

Advanced Research Questions

Q. How does the thioether linkage in this compound influence its reactivity or biological activity compared to oxygen/selenium analogs?

- Methodological Answer :

- Electrophilicity : The sulfur atom’s lower electronegativity (vs. oxygen) may enhance nucleophilic substitution rates. Compare reactivity by synthesizing O/S/Se analogs and measuring reaction kinetics under identical conditions.

- Biological assays : Test thioether vs. ether analogs in target-specific assays (e.g., enzyme inhibition). For example, substituted nicotinic acids with thioether groups show altered binding affinities to NADPH oxidases .

- Computational modeling : Use DFT calculations to assess bond dissociation energies and frontier molecular orbitals, correlating with experimental data .

Q. What analytical challenges arise in quantifying this compound in complex matrices (e.g., biological fluids), and how can they be resolved?

- Methodological Answer :

- Matrix interference : Proteins/lipids in serum may co-elute with the compound. Mitigate via protein precipitation (acetonitrile) or solid-phase extraction (C18 cartridges) .

- Detection sensitivity : Use LC-MS/MS with multiple reaction monitoring (MRM) for trace quantification. Optimize ionization parameters (e.g., ESI+ with formic acid modifier) .

- Validation : Follow ICH guidelines for linearity (1–1000 ng/mL), accuracy (±15% deviation), and precision (RSD <10%) .

Q. How can conflicting data on the compound’s solubility and stability be reconciled during formulation studies?

- Methodological Answer :

- Solubility profiling : Test in buffers (pH 1.2–7.4) and co-solvents (e.g., PEG 400, DMSO) using shake-flask or HPLC methods. Note discrepancies due to polymorphic forms .

- Degradation pathways : Perform forced degradation studies (heat, light, oxidation) and identify degradants via LC-MS. For example, the dioxopyrrolidinyl group may hydrolyze under acidic conditions, requiring pH-adjusted formulations .

- Statistical analysis : Apply factorial design to evaluate interactions between pH, temperature, and excipients .

Q. What in vivo models are appropriate for studying the pharmacokinetics of this compound, and how should dosing regimens be optimized?

- Methodological Answer :

- Animal models : Use rodents for preliminary PK studies. Administer via intravenous (IV) and oral routes to calculate bioavailability (F).

- Sampling protocol : Collect blood at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 h post-dose. Analyze plasma via LC-MS/MS .

- Dose optimization : Apply allometric scaling from rodent data to predict human doses. Adjust for first-pass metabolism if hepatic extraction is observed .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activities of structurally related nicotinic acid derivatives?

- Methodological Answer :

- Meta-analysis : Compile data from peer-reviewed studies (excluding non-academic sources like BenchChem) and identify trends using clustering algorithms.

- Experimental validation : Reproduce key assays (e.g., IC measurements) under standardized conditions. For example, 4-substituted nicotinic acids show variable potency depending on substituent size and polarity .

- Structural analogs : Synthesize derivatives with incremental modifications (e.g., ethyl vs. methyl groups) to isolate structure-activity relationships (SAR) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.